2-(hexylsulfanyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a hexylthiol.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings.
Scientific Research Applications
2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylsulfanyl and methoxyphenyl groups may enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYPHENYL ISOCYANATE: Known for its use in organic synthesis and as a reagent for protecting amine groups.
2-METHOXYPHENETHYLAMINE: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(HEXYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both hexylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-hexylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H24N2O2S/c1-3-4-5-10-15-26-21-22-17-12-7-6-11-16(17)20(24)23(21)18-13-8-9-14-19(18)25-2/h6-9,11-14H,3-5,10,15H2,1-2H3 |
InChI Key |
CPRDEKXBJZUNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.